molecular formula C10H10Cl2O B8747017 3-Chloro-4-(3-chlorophenyl)-2-butanone

3-Chloro-4-(3-chlorophenyl)-2-butanone

Cat. No.: B8747017
M. Wt: 217.09 g/mol
InChI Key: DSQMQTAIPYXOIB-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-chlorophenyl)-2-butanone is a halogenated aromatic ketone featuring a butanone backbone substituted with two chlorine atoms: one at the 3-position of the ketone chain and a 3-chlorophenyl group at the 4-position. This structure confers unique physicochemical properties, including increased molecular weight and polarity compared to non-halogenated analogs. The chlorine substituents likely enhance stability and reduce flammability but may also influence reactivity and toxicity profiles.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-chloro-4-(3-chlorophenyl)butan-2-one

InChI

InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-3-2-4-9(11)5-8/h2-5,10H,6H2,1H3

InChI Key

DSQMQTAIPYXOIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 2-Butanone (C₄H₈O): A simple linear ketone lacking halogenation. Its low molecular weight (72.11 g/mol) and unsubstituted structure result in high volatility (boiling point: 79–81°C) and flammability (flash point: -9°C) . In contrast, 3-chloro-4-(3-chlorophenyl)-2-butanone’s chlorine substituents increase molecular weight (estimated ~217.5 g/mol) and reduce volatility, though exact data is unavailable.
  • 1-(3-Chlorophenyl)-1H-tetrazole :
    A nitrogen-rich energetic compound with a 3-chlorophenyl group (). While functionally distinct (tetrazole ring vs. ketone), the 3-chlorophenyl substituent contributes to intermolecular interactions (e.g., Cl···H, 12.7% in Hirshfeld surface analysis) and thermal stability. The target compound’s linear ketone structure may exhibit lower thermal decomposition reactivity compared to the exothermic decomposition of the tetrazole derivative.

  • Halofuranones (e.g., BMX-3): Cyclic halogenated furanones like BMX-3 () share chlorine substituents but differ in ring structure. The conjugated system of furanones may increase electrophilic reactivity compared to the aliphatic ketone backbone of the target compound.

Physicochemical Properties

Table 1: Estimated Properties of this compound vs. Analogs

Property 2-Butanone This compound (Estimated) 1-(3-Chlorophenyl)-1H-tetrazole
Molecular Weight (g/mol) 72.11 ~217.5 195.63
Boiling Point (°C) 79–81 >150 (inferred from halogenation) Decomposes at 210°C
Flammability Highly flammable Likely reduced (Cl substituents) Non-flammable (energetic decomposition)
Key Functional Groups Ketone Chlorinated ketone Tetrazole, 3-chlorophenyl

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